![molecular formula C12H14FN3O3S B5767231 N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5767231.png)
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide, also known as FN3K, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. FN3K is a potent inhibitor of fructosamine-3-kinase (FN3K), an enzyme that plays a crucial role in the formation of advanced glycation end-products (AGEs). AGEs are implicated in various pathological conditions, including diabetes, Alzheimer's disease, and cardiovascular disorders.
Mécanisme D'action
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibits the activity of fructosamine-3-kinase (this compound), an enzyme that catalyzes the phosphorylation of fructosamines. Fructosamines are formed by the non-enzymatic reaction of reducing sugars with proteins and other biomolecules. The phosphorylation of fructosamines by this compound leads to the formation of stable ketoamines, which are precursors of AGEs. By inhibiting this compound, this compound prevents the formation of ketoamines and subsequently reduces the formation of AGEs.
Biochemical and physiological effects:
This compound inhibition has been shown to reduce the formation of AGEs in various pathological conditions, including diabetes, Alzheimer's disease, and cardiovascular disorders. AGEs are implicated in the development of diabetic complications, Alzheimer's disease, and cardiovascular disorders. By reducing the formation of AGEs, this compound inhibition may have therapeutic benefits in these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide is a potent inhibitor of fructosamine-3-kinase (this compound), and its inhibition has been shown to reduce the formation of AGEs in various pathological conditions. However, this compound has some limitations for lab experiments. This compound is a small molecule inhibitor, and its efficacy may vary depending on the concentration used. Furthermore, the effects of this compound inhibition may be influenced by the experimental conditions, such as the cell type and culture conditions used.
Orientations Futures
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibition has shown promising results in various pathological conditions, including diabetes, Alzheimer's disease, and cardiovascular disorders. Future research should focus on the development of more potent and selective this compound inhibitors. Furthermore, the effects of this compound inhibition should be studied in more detail in various animal models and clinical trials. Finally, the potential side effects of this compound inhibition should be carefully evaluated to ensure its safety for human use.
Méthodes De Synthèse
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide is synthesized using a multi-step process, starting from commercially available materials. The synthesis involves the reaction of 2-fluoro-5-nitroaniline with thiophosgene, followed by the reaction of the resulting isothiocyanate with 3-methylbutan-1-amine. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide has been extensively studied for its potential therapeutic applications in various pathological conditions, including diabetes, Alzheimer's disease, and cardiovascular disorders. In diabetes, this compound inhibition has been shown to reduce the formation of AGEs, which are implicated in the development of diabetic complications. In Alzheimer's disease, this compound inhibition has been shown to reduce the accumulation of amyloid-beta peptide, a hallmark of the disease. In cardiovascular disorders, this compound inhibition has been shown to reduce the formation of AGEs and improve vascular function.
Propriétés
IUPAC Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O3S/c1-7(2)5-11(17)15-12(20)14-10-6-8(16(18)19)3-4-9(10)13/h3-4,6-7H,5H2,1-2H3,(H2,14,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUXVMOKOXRNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

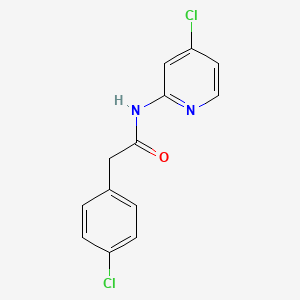
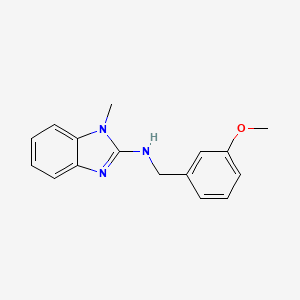
![N-[4-(acetylamino)phenyl]-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5767166.png)
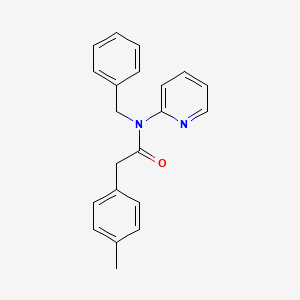
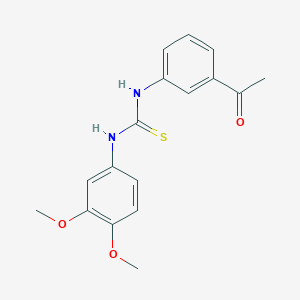
![4-methoxy-N-{[3-(2-thienyl)acryloyl]oxy}benzenecarboximidic acid](/img/structure/B5767195.png)
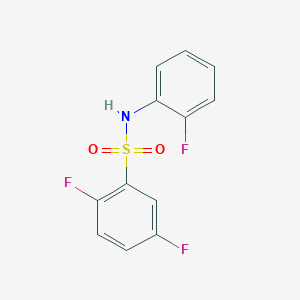
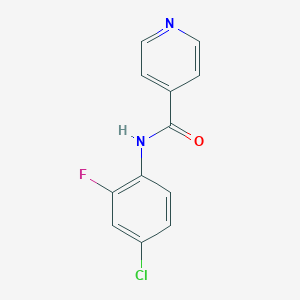
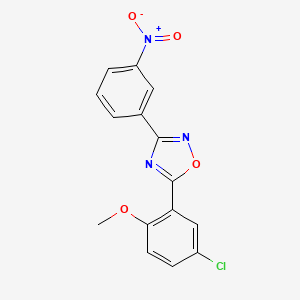
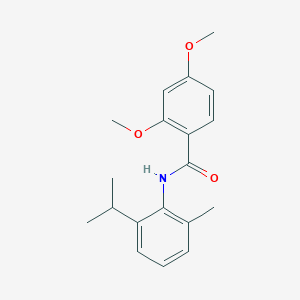
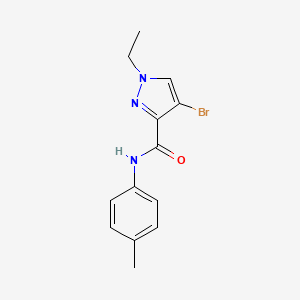
![N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5767253.png)
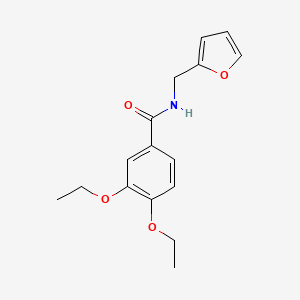
![methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate](/img/structure/B5767266.png)